molecular formula C12H6ClF2NO B1424860 2-Chloro-5-(3,4-difluorobenzoyl)pyridine CAS No. 1187169-69-2

2-Chloro-5-(3,4-difluorobenzoyl)pyridine

Cat. No. B1424860
M. Wt: 253.63 g/mol
InChI Key: ZMHAQASWMQOBOJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H6ClF2NO . It is used as a chemical intermediate for the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of 2-Chloro-5-(3,4-difluorobenzoyl)pyridine and its derivatives is an important area of research in the field of medicinal and agricultural chemistry . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Catalani et al. (2010) demonstrated the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, which is relevant for its potential metabolic stability and further functionalization possibilities in medicinal chemistry research (Catalani, Paio, & Perugini, 2010).
    • In the realm of polymer chemistry, Zhang et al. (2007) synthesized a new aromatic diamine monomer that incorporated both pyridine and fluorine, derived from a reaction involving 2-chloro-5-nitro-trifluoromethylbenzene, showing potential for producing novel aromatic polyimides with excellent solubility and thermal stability (Zhang et al., 2007).
  • Applications in Fluorescent Probes :

    • Shao et al. (2011) explored the use of β-lactam carbenes with 2-pyridyl isonitriles, leading to the production of imidazo[1,2-a]pyridine derivatives. Among these, a compound with a chloro-pyridinylamino group demonstrated efficiency as a fluorescent probe for mercury ion detection, both in acetonitrile and buffered aqueous solution (Shao et al., 2011).
  • Material Science and Crystallography :

    • Cho et al. (2015) examined the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, which contains a chloropyridyl ring. The study provided insights into its structural conformation and intermolecular interactions, crucial for understanding its physical properties (Cho, Kim, Lee, & Kim, 2015).
  • Organometallic Chemistry and Catalysis :

    • The work by Simons et al. (2003) involved the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex, showcasing the utility of pyridine-based ligands in creating metal-organic frameworks and catalysts (Simons, Custer, Tessier, & Youngs, 2003).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, future research directions may focus on the development of such synthetic routes and the exploration of novel applications of 2-Chloro-5-(3,4-difluorobenzoyl)pyridine and its derivatives .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO/c13-11-4-2-8(6-16-11)12(17)7-1-3-9(14)10(15)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHAQASWMQOBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CN=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224900
Record name (6-Chloro-3-pyridinyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3,4-difluorobenzoyl)pyridine

CAS RN

1187169-69-2
Record name (6-Chloro-3-pyridinyl)(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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